molecular formula C21H23NO2 B14193794 2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 920286-97-1

2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B14193794
CAS No.: 920286-97-1
M. Wt: 321.4 g/mol
InChI Key: CIZYYKDGXPCTRO-UHFFFAOYSA-N
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Description

2-(3-(Hexylamino)phenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl halide and a Lewis acid catalyst.

    Attachment of the Hexylamino Group: The hexylamino group can be attached to the phenyl ring through a nucleophilic substitution reaction using hexylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hexylamino)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The hexylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hexylamine, suitable leaving groups, nucleophilic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-(Hexylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

2-(3-(Hexylamino)phenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives:

    Similar Compounds: 2-(3-(Amino)phenyl)-4H-chromen-4-one, 2-(3-(Methylamino)phenyl)-4H-chromen-4-one, 2-(3-(Ethylamino)phenyl)-4H-chromen-4-one.

    Uniqueness: The presence of the hexylamino group imparts unique physicochemical properties and biological activities to the compound, distinguishing it from other similar derivatives.

Properties

CAS No.

920286-97-1

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-[3-(hexylamino)phenyl]chromen-4-one

InChI

InChI=1S/C21H23NO2/c1-2-3-4-7-13-22-17-10-8-9-16(14-17)21-15-19(23)18-11-5-6-12-20(18)24-21/h5-6,8-12,14-15,22H,2-4,7,13H2,1H3

InChI Key

CIZYYKDGXPCTRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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